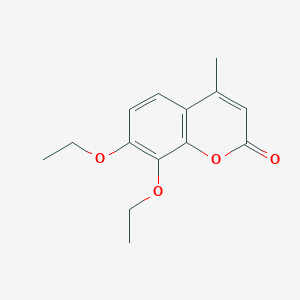
7,8-diethoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-diethoxy-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Dicumarol or Bishydroxycoumarin. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
7,8-diethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticoagulant, antithrombotic, and anti-inflammatory properties, making it a promising candidate for the treatment of various cardiovascular and inflammatory diseases. The compound has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The mechanism of action of 7,8-diethoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of vitamin K epoxide reductase, an enzyme that is involved in the synthesis of clotting factors in the liver. By inhibiting this enzyme, the compound reduces the production of clotting factors, leading to an anticoagulant effect. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators, leading to an anti-inflammatory effect.
Biochemische Und Physiologische Effekte
7,8-diethoxy-4-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to prolong the prothrombin time, indicating its anticoagulant effect. The compound has also been shown to reduce the expression of inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory effect. In addition, the compound has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-diethoxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. The compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound has some limitations for lab experiments. It has a relatively short half-life, and its effects can be rapidly reversed by the administration of vitamin K. In addition, the compound has been shown to have some toxicity, particularly at high doses.
Zukünftige Richtungen
There are several future directions for the research on 7,8-diethoxy-4-methyl-2H-chromen-2-one. One potential direction is the development of more potent and selective inhibitors of vitamin K epoxide reductase for the treatment of thrombotic diseases. Another potential direction is the development of derivatives of 7,8-diethoxy-4-methyl-2H-chromen-2-one with improved pharmacokinetic properties and reduced toxicity for the treatment of cancer and inflammatory diseases. Finally, the compound could be studied in combination with other drugs to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 7,8-diethoxy-4-methyl-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate acylated coumarin, which is then hydrolyzed to form the final product. The yield of the reaction is typically around 50%, and the compound can be purified by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
40713-24-4 |
|---|---|
Produktname |
7,8-diethoxy-4-methyl-2H-chromen-2-one |
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
7,8-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O4/c1-4-16-11-7-6-10-9(3)8-12(15)18-13(10)14(11)17-5-2/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MQEWGRPQDIUPMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |
Kanonische SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



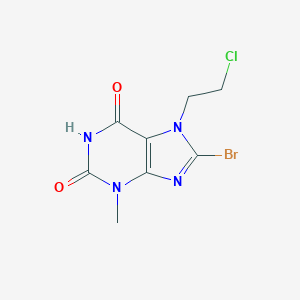



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
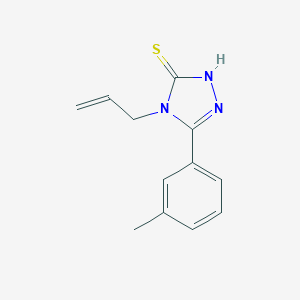

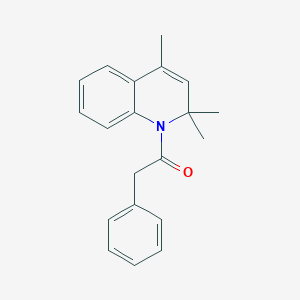
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
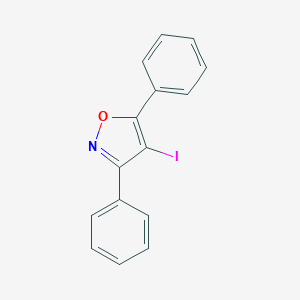
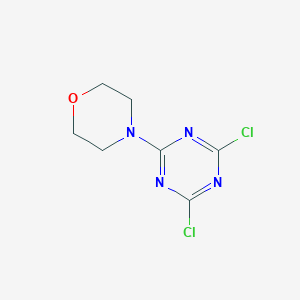
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
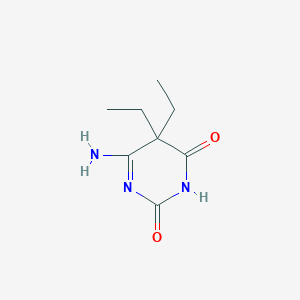
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)